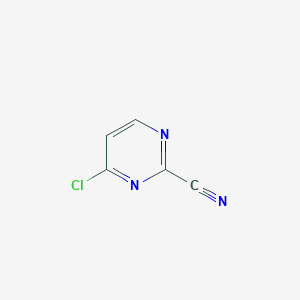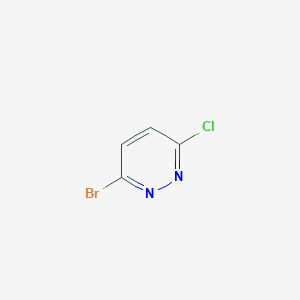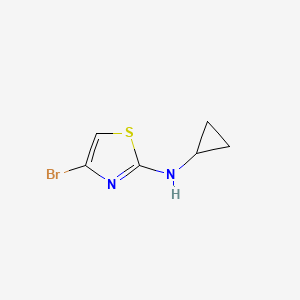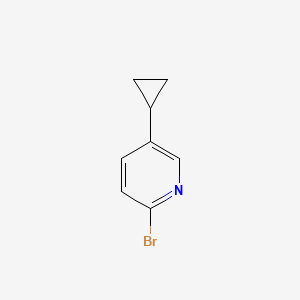
1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular and Structural Analysis
- Hydrogen-Bond Assembly in Organic Radical Materials : Aminophenylnitronylnitroxides, related to 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, demonstrate extensive hydrogen bonding networks. This is significant for understanding magnetic exchange properties and crystallographic assembly in organic materials (Aboaku et al., 2011).
Chemical Behavior in Acidic Medium
- Reactivity and Transformation : Studies on related imidazole derivatives reveal their behavior in acidic conditions, leading to the formation of different isomers. This information is crucial for designing chemical reactions and synthesis pathways (Citerio et al., 1979).
Synthesis and Coordination Chemistry
- Synthesis of Complex Compounds : The synthesis of complex compounds involving this compound derivatives and their interaction with metal centers is a significant area of study. These interactions are important for developing new materials and catalysts (Bermejo et al., 2000).
Biological Applications
Antimycotic Properties : Related imidazole compounds show activity against various fungi and bacteria, highlighting their potential in developing new antimicrobial agents (Heeres & Van Cutsem, 1981).
Antibacterial and Antitubercular Activities : Some derivatives of this compound show significant antibacterial and antitubercular activities, suggesting their potential in pharmaceutical research (Kalaria et al., 2014).
Propiedades
IUPAC Name |
3-(2-aminophenyl)-4-methyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHCOZTVRZCAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)










![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
